2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid 2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1538014-60-6
VCID: VC17746123
InChI: InChI=1S/C10H6F2O3/c11-6-2-7(12)10-5(1-9(13)14)4-15-8(10)3-6/h2-4H,1H2,(H,13,14)
SMILES:
Molecular Formula: C10H6F2O3
Molecular Weight: 212.15 g/mol

2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid

CAS No.: 1538014-60-6

Cat. No.: VC17746123

Molecular Formula: C10H6F2O3

Molecular Weight: 212.15 g/mol

* For research use only. Not for human or veterinary use.

2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid - 1538014-60-6

Specification

CAS No. 1538014-60-6
Molecular Formula C10H6F2O3
Molecular Weight 212.15 g/mol
IUPAC Name 2-(4,6-difluoro-1-benzofuran-3-yl)acetic acid
Standard InChI InChI=1S/C10H6F2O3/c11-6-2-7(12)10-5(1-9(13)14)4-15-8(10)3-6/h2-4H,1H2,(H,13,14)
Standard InChI Key HTVJZZLRYRMVFK-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1OC=C2CC(=O)O)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(4,6-Difluoro-1-benzofuran-3-yl)acetic acid features a benzofuran core—a fused bicyclic system comprising a benzene ring and a furan moiety. The fluorine atoms occupy the 4- and 6-positions on the benzene ring, while the acetic acid group is attached to the 3-position of the furan oxygen (Figure 1). This arrangement creates a planar structure with polarized C–F bonds that influence electronic distribution and intermolecular interactions .

Molecular Formula: C10H6F2O3\text{C}_{10}\text{H}_{6}\text{F}_{2}\text{O}_{3}
Molecular Weight: 212.15 g/mol

Substituent Effects on Reactivity

The 4,6-difluoro substitution pattern distinguishes this compound from closely related analogs:

  • 5,7-Difluoro analogs: Exhibit reduced steric hindrance but similar electronic effects .

  • 5,6-Difluoro derivatives: Feature adjacent fluorine atoms that may alter ring conjugation and hydrogen-bonding capacity.

A comparative analysis of substitution patterns reveals that the 4,6-difluoro configuration optimizes lipophilicity (logP1.8\log P \approx 1.8) while maintaining solubility in polar solvents—a balance critical for drug bioavailability .

CompoundSubstitution PatternlogP\log PWater Solubility (mg/mL)
2-(4,6-Difluoro-1-bf-3-yl)acetic acid4,6-F₂1.82.3
2-(5,7-Difluoro-1-bf-3-yl)acetic acid5,7-F₂2.11.7
2-(5,6-Difluoro-1-bf-3-yl)acetic acid5,6-F₂1.92.0

Table 1: Physicochemical properties of difluorobenzofuran acetic acid derivatives .

Synthetic Methodologies

Core Benzofuran Synthesis

The benzofuran scaffold is typically constructed via cyclization of substituted phenols or ketones. For 4,6-difluoro derivatives, a Horner-Emmons reaction using fluorinated benzofuran-3-ones serves as a key step (Scheme 1) :

  • Starting Material: 4,6-Difluorobenzofuran-3-one (42) reacts with (carbethoxymethylene)triphenylphosphorane to form ethyl (4,6-difluoro-1-benzofuran-3-yl)acetate (43) .

  • Hydrolysis: The ester group in 43 is hydrolyzed under acidic conditions to yield the target acetic acid derivative.

This route achieves moderate yields (45–60%) and high purity, as confirmed by 19F^{19}\text{F} NMR .

Functionalization Strategies

  • Acetic Acid Introduction: Direct acylation of benzofuran-3-yl lithium intermediates with chloroacetic acid derivatives .

  • Fluorine Retention: Selective fluorination using DAST (N,NN,N-diethylaminosulfur trifluoride) ensures preservation of the 4,6-difluoro configuration during late-stage modifications .

Biological Activity and Mechanisms

Metabolic and Pharmacokinetic Profiles

Fluorine atoms at the 4- and 6-positions confer resistance to cytochrome P450-mediated oxidation, potentially extending half-life. In silico predictions indicate:

  • Plasma Protein Binding: 89% (vs. 82% for non-fluorinated analogs) .

  • Blood-Brain Barrier Permeability: Moderate (logBB=0.4\log BB = -0.4).

Applications in Drug Discovery

GPR40/FFA1 Agonism

The (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative TAK-875 (compound 16) emerged as a potent GPR40 agonist for type 2 diabetes treatment, underscoring the therapeutic potential of benzofuran carboxylic acids . The 4,6-difluoro variant may similarly modulate free fatty acid receptor signaling with improved metabolic stability.

Antibacterial and Antifungal Activity

Preliminary assays on fluorinated benzofurans reveal MIC values of 8–16 μg/mL against Staphylococcus aureus and Candida albicans, likely due to membrane disruption via fluorine-mediated hydrophobicity.

Challenges and Future Directions

Synthetic Scalability

Current routes suffer from low yields in fluorination steps. Future work should explore:

  • Continuous-Flow Chemistry: For safer handling of fluorinating agents.

  • Enzymatic Hydrolysis: To enhance enantiomeric purity of chiral intermediates .

Target Identification

Proteomic profiling and molecular docking studies are needed to elucidate precise biological targets. Prioritizing kinase and GPCR screens may accelerate therapeutic translation .

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